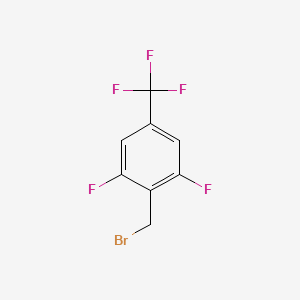

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H4BrF5. It is a benzyl bromide derivative characterized by the presence of two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis applications.

Mechanism of Action

Target of Action

It is known to be used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of organic compounds.

Mode of Action

It is known that benzylic bromides, such as this compound, can act as electrophiles in various organic reactions . The bromide ion can be displaced by a nucleophile, leading to the formation of a new bond.

Biochemical Pathways

It has been used as a reagent in the synthesis of 1,3,5-triazine-2,4,6-triones , suggesting that it may play a role in the biochemical pathways leading to these compounds.

Result of Action

As a reagent, its primary effect is likely to be the formation of new chemical bonds, leading to the synthesis of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide. For instance, the reaction conditions (e.g., temperature, solvent) can affect the rate and outcome of the reactions in which it participates . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2,6-difluoro-4-(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of the corresponding benzyl fluoride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include benzyl alcohols and carboxylic acids.

Reduction: Products include benzyl fluoride.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is used in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drugs with improved pharmacokinetic properties due to the presence of fluorine atoms.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

2,6-Difluorobenzyl bromide: Similar structure but lacks the trifluoromethyl group.

4-(Trifluoromethyl)benzyl bromide: Similar structure but lacks the difluoro substituents.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains additional fluorine atoms on the benzene ring.

Uniqueness

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is unique due to the combination of difluoro and trifluoromethyl substituents, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds .

Biological Activity

2,6-Difluoro-4-(trifluoromethyl)benzyl bromide is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl and difluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C9H6BrF5

- Molecular Weight : 285.05 g/mol

- CAS Number : 493038-91-8

The compound features a benzyl moiety substituted with both difluoro and trifluoromethyl groups, which significantly influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Compounds with similar structures have been shown to exhibit:

- Anticancer Activity : Fluorinated compounds often inhibit cancer cell proliferation by interfering with microtubule dynamics or inducing apoptosis through various signaling pathways.

- Antiviral Effects : The trifluoromethyl group can enhance binding affinity to viral proteins, potentially inhibiting viral replication.

- Antimicrobial Properties : The compound may exhibit activity against bacteria and fungi by disrupting cellular membranes or inhibiting key metabolic pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of fluorinated benzyl compounds in drug development:

- Anticancer Studies : Research indicated that derivatives with trifluoromethyl substitutions exhibit enhanced potency against specific cancer cell lines compared to non-fluorinated analogs. For instance, a study showed that similar compounds could inhibit the growth of breast cancer cells by modulating estrogen receptor activity.

- Antiviral Activity : A study on related compounds demonstrated effective inhibition of HIV reverse transcriptase, suggesting that this compound may possess similar properties.

- Antimicrobial Testing : Preliminary tests indicated that the compound could inhibit the growth of certain bacterial strains, although further research is needed to elucidate the exact mechanisms involved.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use:

- Acute Toxicity : Initial assessments suggest moderate toxicity upon inhalation or skin exposure.

- Irritation Potential : The compound has been noted to cause irritation to respiratory pathways and skin upon exposure.

- Long-term Effects : Studies indicate potential for reactive airways dysfunction syndrome (RADS) following high-level exposure.

Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrF5 |

| Molecular Weight | 285.05 g/mol |

| CAS Number | 493038-91-8 |

| Anticancer Activity | Yes |

| Antiviral Activity | Potentially Yes |

| Antimicrobial Activity | Yes |

| Acute Toxicity | Moderate |

| Irritation Potential | Respiratory & Skin Irritant |

Properties

IUPAC Name |

2-(bromomethyl)-1,3-difluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOUPBFISGAUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CBr)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.